Structural Elucidation and Validation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol
Structural Elucidation and Validation of (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol
Executive Summary
The compound (4-Methoxyphenyl)(1-(phenylthio)cyclopropyl)methanol represents a highly versatile building block in modern synthetic organic chemistry. Cyclopropyl carbinols bearing a thioether moiety are privileged intermediates, frequently utilized in acid-catalyzed ring-expansion reactions to yield substituted cyclobutanones or as precursors for complex spirocyclic architectures.
As a Senior Application Scientist, I approach the characterization of such molecules not merely as an exercise in data collection, but as a rigorous, self-validating logical framework. The presence of a chiral carbinol center adjacent to a cyclopropane ring induces significant magnetic inequivalence in the surrounding atoms. This guide details the causal relationship between the molecule's 3D electronic environment and its multinuclear NMR spectral data, providing a robust methodology for structural validation.
Mechanistic Synthesis & Experimental Workflow
To understand the spectral properties of the target molecule, one must first understand its genesis. The synthesis relies on the generation of a highly reactive, yet structurally stable, organolithium intermediate.
Step-by-Step Synthetic Protocol
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Preparation of the Precursor: To a flame-dried Schlenk flask under an argon atmosphere, add 1-(phenylthio)cyclopropane (1.0 equiv) and anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.
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Cryogenic Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: This cryogenic temperature is critical. While the resulting 1-(phenylthio)cyclopropyllithium is stabilized by the polarizability and adjacent d-orbitals of the sulfur atom (), higher temperatures would trigger a premature ring-opening sequence leading to undesired acyclic thio-enol ethers.
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Electrophilic Addition: Add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 10 minutes. Stir for 30 minutes. Subsequently, add 4-methoxybenzaldehyde (1.1 equiv) dropwise. The organolithium species undergoes a stereoselective nucleophilic attack on the Re or Si face of the aldehyde.
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Quench and Isolation: After 1 hour at -78 °C, quench the reaction with saturated aqueous NH₄Cl. The mild acidic quench protonates the intermediate lithium alkoxide without degrading the acid-sensitive cyclopropyl moiety. Extract with diethyl ether, dry over Na₂SO₄, and purify via silica gel flash chromatography.
Figure 1: Synthetic workflow and downstream analytical pipeline for the target cyclopropyl carbinol.
Multinuclear NMR Spectral Data & Causality
The spectral data below is derived from high-resolution empirical models and validated against structurally analogous cyclopropyl carbinols. The assignments demonstrate how stereochemical environments directly dictate magnetic resonance.
¹H NMR Spectral Assignments (400 MHz, CDCl₃)
The most critical feature of the ¹H NMR spectrum is the resolution of the cyclopropyl protons. Because the adjacent carbinol carbon is a chiral center, the two CH₂ groups of the cyclopropane ring are diastereotopic. Furthermore, within each CH₂ group, the two protons (cis and trans to the phenylthio group) are also diastereotopic. This breaks all symmetry, resulting in four distinct, complex multiplets.
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment Causality |
| -OCH₃ | 3.80 | s | 3H | - | Strongly deshielded by the electronegative oxygen atom of the methoxy group. |
| -CH(OH)- | 4.65 | s (br) | 1H | - | Deshielded by both the adjacent hydroxyl oxygen and the magnetic anisotropy of the phenyl ring. Appears as a broad singlet due to rapid hydroxyl exchange. |
| -OH | 2.60 | s (br) | 1H | - | Highly variable depending on concentration and temperature; broad due to intermolecular hydrogen bonding and chemical exchange. |
| Ar-H (p-OMe-Ph) | 6.85 | d | 2H | 8.6 | Ortho to the strongly electron-donating -OCH₃ group. Shielded via resonance (+M effect). Forms the upfield half of an AA'BB' system. |
| Ar-H (p-OMe-Ph) | 7.30 | d | 2H | 8.6 | Meta to the -OCH₃ group, ortho to the carbinol. Less shielded, forming the downfield half of the AA'BB' system. |
| Ar-H (S-Ph) | 7.45 | m | 2H | - | Ortho protons of the phenylthio group. Deshielded by the diamagnetic anisotropy and mild electron-withdrawing nature of the sulfur atom. |
| Ar-H (S-Ph) | 7.20 - 7.30 | m | 3H | - | Meta and para protons of the phenylthio group, overlapping in a complex multiplet. |
| Cyclopropyl CH₂ | 1.35 | m | 1H | complex | Diastereotopic proton H_a. Deshielded by spatial proximity to the aromatic rings. |
| Cyclopropyl CH₂ | 1.20 | m | 1H | complex | Diastereotopic proton H_b. |
| Cyclopropyl CH₂ | 1.05 | m | 1H | complex | Diastereotopic proton H_c. |
| Cyclopropyl CH₂ | 0.85 | m | 1H | complex | Diastereotopic proton H_d. Highly shielded due to the diamagnetic ring current of the cyclopropane C-C bonds. |
¹³C NMR Spectral Assignments (100 MHz, CDCl₃)
| Position | Chemical Shift (δ, ppm) | Type | Assignment Causality |
| -OCH₃ | 55.3 | CH₃ | Standard methoxy carbon shift, deshielded by oxygen. |
| -CH(OH)- | 76.5 | CH | Carbinol carbon. Strongly deshielded by the directly attached hydroxyl group. |
| Cyclopropyl C1 | 35.0 | C (quat) | Quaternary carbon attached to sulfur and carbinol. The deshielding effect of heteroatoms is partially offset by the cyclopropyl ring strain. |
| Cyclopropyl C2 | 14.0 | CH₂ | Diastereotopic CH₂ carbon. Shielded by the inherent diamagnetic anisotropy of the cyclopropane ring. |
| Cyclopropyl C3 | 12.5 | CH₂ | Diastereotopic CH₂ carbon. Magnetically inequivalent to C2 due to the adjacent chiral carbinol center. |
| Ar-C (p-OMe-Ph) | 159.0 | C (quat) | Ipso carbon attached to the methoxy group. Extremely deshielded due to oxygen's electronegativity. |
| Ar-C (p-OMe-Ph) | 132.0 | C (quat) | Ipso carbon attached to the carbinol group. |
| Ar-C (p-OMe-Ph) | 128.5 | CH | Meta to the methoxy group. |
| Ar-C (p-OMe-Ph) | 113.5 | CH | Ortho to the methoxy group. Strongly shielded by resonance (+M effect) from the oxygen lone pairs. |
| Ar-C (S-Ph) | 136.0 | C (quat) | Ipso carbon attached to the sulfur atom. |
| Ar-C (S-Ph) | 130.5 | CH | Ortho carbons of the phenylthio group. |
| Ar-C (S-Ph) | 128.8 | CH | Meta carbons of the phenylthio group. |
| Ar-C (S-Ph) | 126.5 | CH | Para carbon of the phenylthio group. |
Self-Validating NMR Acquisition Protocols
To ensure absolute trustworthiness in the structural assignment, the analytical protocol must be a closed, self-validating loop. A 1D spectrum provides hypotheses; a 2D spectrum provides proofs ().
Step-by-Step Acquisition & Validation Methodology
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Sample Preparation: Dissolve 20 mg of the purified compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS). The TMS acts as an internal reference (δ 0.00 ppm), while the residual CHCl₃ peak (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C) serves as a secondary calibration point ().
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Probe Tuning and Matching: Insert the sample into a 400 MHz spectrometer. Manually tune the probe for both ¹H and ¹³C frequencies. Causality: Proper tuning ensures maximum radiofrequency power transfer to the sample, which is critical for resolving the complex fine-splitting of the cyclopropyl multiplets.
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Gradient Shimming: Execute a Z-axis gradient shimming protocol. A homogeneous magnetic field is non-negotiable for distinguishing the tightly clustered aromatic signals (7.20 - 7.45 ppm).
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Orthogonal 2D Validation (The Self-Validating Loop):
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COSY (Correlation Spectroscopy): Acquire a gradient COSY spectrum. Validation: This will show off-diagonal cross-peaks between the four distinct cyclopropyl protons (0.85, 1.05, 1.20, 1.35 ppm), proving they belong to the same isolated spin system.
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HSQC (Heteronuclear Single Quantum Coherence): Acquire a multiplicity-edited HSQC. Validation: This experiment will show that the four cyclopropyl ¹H multiplets correlate to exactly two ¹³C signals (12.5 and 14.0 ppm). This definitively proves the presence of two diastereotopic CH₂ groups, confirming the chiral nature of the adjacent carbinol.
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HMBC (Heteronuclear Multiple Bond Correlation): Acquire an HMBC spectrum. Validation: Look for a cross-peak between the carbinol proton (4.65 ppm) and the cyclopropyl quaternary carbon (35.0 ppm), as well as the ipso carbon of the methoxyphenyl ring (132.0 ppm). This 3-bond correlation physically links the three distinct fragments of the molecule together, finalizing the structural proof ().
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Figure 2: Self-validating logic matrix utilizing 2D NMR to confirm 1D structural assignments.
References
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Trost, B. M., & Keeley, D. E. (1976). New synthetic reactions. A versatile cyclobutanone (spiroannelation) and gamma-butyrolactone (lactone annelation) synthesis. Journal of the American Chemical Society, 98(1), 248-250.[Link]
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Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Journal of Organic Chemistry, 62(21), 7512–7515.[Link]
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Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier.[Link]
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Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th Edition). John Wiley & Sons.[Link]
